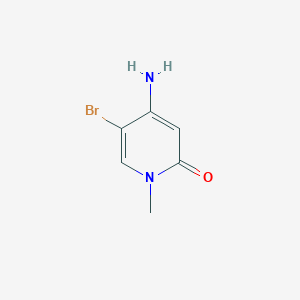

4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one

Descripción

4-Amino-5-bromo-1-metil-1,2-dihidropiridin-2-ona es un compuesto heterocíclico con la fórmula molecular C6H7BrN2O

Propiedades

Fórmula molecular |

C6H7BrN2O |

|---|---|

Peso molecular |

203.04 g/mol |

Nombre IUPAC |

4-amino-5-bromo-1-methylpyridin-2-one |

InChI |

InChI=1S/C6H7BrN2O/c1-9-3-4(7)5(8)2-6(9)10/h2-3H,8H2,1H3 |

Clave InChI |

STZOKHLMHZXBIK-UHFFFAOYSA-N |

SMILES canónico |

CN1C=C(C(=CC1=O)N)Br |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-Amino-5-bromo-1-metil-1,2-dihidropiridin-2-ona típicamente implica la bromación de 1-metil-1,2-dihidropiridin-2-ona seguida de aminación.

Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar procesos de bromación y aminación a gran escala, utilizando reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso de producción .

Tipos de Reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente involucrando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de derivados oxo correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en la formación de derivados reducidos.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio, condiciones ácidas o básicas.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio, condiciones anhidras.

Sustitución: Iones hidróxido, iones alcóxido, solventes apróticos polares.

Principales Productos Formados:

Oxidación: Derivados oxo.

Reducción: Derivados reducidos.

Sustitución: Productos sustituidos con varios grupos funcionales.

Aplicaciones Científicas De Investigación

4-Amino-5-bromo-1-metil-1,2-dihidropiridin-2-ona tiene diversas aplicaciones en la investigación científica:

Química: Utilizado como un bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.

Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado como un posible compuesto líder para el desarrollo de nuevos agentes terapéuticos.

Industria: Utilizado en el desarrollo de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de 4-Amino-5-bromo-1-metil-1,2-dihidropiridin-2-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a diversos efectos biológicos. Las vías y las interacciones moleculares exactas dependen de la aplicación específica y el contexto de uso .

Compuestos Similares:

- 4-Amino-5-cloro-1-metil-1,2-dihidropiridin-2-ona

- 4-Amino-5-fluoro-1-metil-1,2-dihidropiridin-2-ona

- 4-Amino-5-yodo-1-metil-1,2-dihidropiridin-2-ona

Comparación: 4-Amino-5-bromo-1-metil-1,2-dihidropiridin-2-ona es único debido a la presencia del átomo de bromo, que confiere reactividad y propiedades distintas en comparación con sus análogos cloro, fluoro y yodo.

Comparación Con Compuestos Similares

- 4-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one

- 4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one

- 4-Amino-5-iodo-1-methyl-1,2-dihydropyridin-2-one

Comparison: 4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs.

Actividad Biológica

4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one is a heterocyclic organic compound notable for its diverse biological activities and potential therapeutic applications. Its unique structure, characterized by an amino group at the 4-position, a bromine atom at the 5-position, and a methyl group at the 1-position of the dihydropyridine framework, contributes to its reactivity and biological significance. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 188.02 g/mol

- Structure : The compound has a dihydropyridinone structure that enhances its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that 4-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one exhibits various biological activities, including:

- Antimicrobial Activity : The compound has been studied for its effectiveness against various bacterial strains. It shows significant antibacterial properties, particularly against Gram-positive bacteria.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, although further research is needed to establish its efficacy and mechanism of action.

Antimicrobial Studies

A study published in MDPI highlighted that similar compounds exhibit significant antibacterial activity against Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentration (MIC) values for related compounds ranged from 15.625 to 125 μM, indicating promising antimicrobial potential .

Anticancer Research

In vitro studies have indicated that derivatives of dihydropyridinones can exhibit cytotoxic effects on cancer cell lines. While specific data on 4-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one is still emerging, its structural analogs have shown inhibitory effects on cancer cell growth .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one | Dihydropyridinone with amino & bromo | Antibacterial; potential anticancer |

| 6-Amino-1-(substituted)-dihydropyridinone | Similar framework; varied substitutions | Antimicrobial; anticancer |

| Other Dihydropyridinones | Varying functional groups | Diverse biological activities |

Synthesis Methods

Several synthetic routes have been documented for obtaining 4-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one. These methods focus on achieving high purity and yield:

- Bromination of Dihydropyridinones : Utilizing brominating agents to introduce the bromine substituent.

- Amination Reactions : Introducing the amino group through nucleophilic substitution reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.